Alprenolol is classified as a beta-blocker, specifically a non-selective beta-adrenergic antagonist. It acts on both beta-1 and beta-2 adrenergic receptors. The compound is chemically identified by the formula and has a molar mass of approximately 249.354 g/mol . Alprenolol is also recognized under various synonyms including alfeprol and alpheprol .
The synthesis of Alprenolol involves several key steps:
The detailed reaction parameters include:
Alprenolol's molecular structure features a phenoxy group attached to a propanolamine backbone, which is crucial for its activity as a beta-blocker. The structural formula can be represented as follows:
The compound exhibits chirality due to its asymmetric carbon atom, leading to two enantiomers: (+)-Alprenolol and (-)-Alprenolol . The presence of aromatic rings enhances its interaction with biological receptors, influencing its pharmacological efficacy.
Alprenolol participates in various chemical reactions relevant to its pharmacological function:
Alprenolol exerts its pharmacological effects primarily through non-selective blockade of beta-adrenergic receptors:
This dual action results in reduced blood pressure and alleviation of symptoms associated with angina pectoris.
Alprenolol exhibits several notable physical and chemical properties:
Alprenolol's primary applications are in clinical settings:
Alprenolol is a non-selective β-adrenergic receptor antagonist that competitively inhibits catecholamine binding while modulating receptor conformation through allosteric interactions. Its mechanism extends beyond simple orthosteric blockade, influencing downstream signaling cascades critical for cardiovascular regulation [1] [5].
Alprenolol exhibits nearly equivalent affinity for β1- and β2-adrenergic receptors (β1AR/β2AR), with a β1:β2 affinity ratio of approximately 1:1. This balanced antagonism distinguishes it from cardioselective agents like metoprolol. The drug's hydrophobic structure (logP = 3.10) facilitates membrane penetration, enabling access to both cardiac β1ARs (regulating heart rate/contractility) and pulmonary/vascular β2ARs (mediating bronchodilation/vasodilation) [1] [2] [8].
Table 1: Receptor Binding Profile of Alprenolol
Receptor Subtype | Affinity (pKi) | Primary Tissue Localization | Functional Consequence of Blockade |
---|---|---|---|
β1-Adrenoceptor | 8.2 | Myocardium, Juxtaglomerular Apparatus | Reduced heart rate, renin suppression |
β2-Adrenoceptor | 8.0 | Bronchial/Vascular Smooth Muscle | Bronchoconstriction, vasoconstriction |
β3-Adrenoceptor | ≤6.0 | Adipose Tissue | Minimal metabolic interference |
5-HT1A Receptor | 7.1 | CNS, Vascular Endothelium | Undefined clinical significance |
Data synthesized from radioligand binding studies [1] [2] [8].
In cardiomyocytes, alprenolol binding to β1ARs suppresses adenylyl cyclase activation, reducing cyclic AMP (cAMP) production and protein kinase A (PKA) activity. This attenuates calcium influx during depolarization, resulting in negative chronotropic (heart rate reduction) and inotropic (contractility suppression) effects. Simultaneously, β2AR blockade in vascular smooth muscle prevents catecholamine-induced vasodilation, contributing to increased peripheral resistance at high doses [5] [6].
Alprenolol functions as a competitive antagonist through reversible occupancy of the orthosteric binding site (OBS), structurally mimicking catecholamines while lacking agonistic functionality. Its isopropylamine group forms a salt bridge with Asp113³.³² in β1AR, while the naphthalene ring engages hydrophobic residues in transmembrane helix 6 (TM6). This binding sterically hinders adrenaline/noradrenaline access without inducing receptor activation [4] [10].
Exercise stress testing in angina patients demonstrates alprenolol's competitive kinetics: At fixed workloads (75% Wmax), alprenolol (IV administration) attenuated heart rate by 28% and cardiac output by 19% versus placebo. ST-segment depression (indicating myocardial ischemia) decreased by 52%, confirming competitive displacement of catecholamines from cardiac β1ARs during sympathetic activation [3] [6].
Table 2: Functional Consequences of Competitive Inhibition
Parameter | Control Exercise | Alprenolol-Treated Exercise | Change (%) |
---|---|---|---|
Heart Rate (bpm) | 142 ± 8 | 102 ± 6* | -28.2% |
Cardiac Output (L/min) | 12.3 ± 1.1 | 10.0 ± 0.9* | -18.7% |
ST Depression (mm) | 1.9 ± 0.3 | 0.9 ± 0.2* | -52.6% |
Arterial Lactate (mM) | 5.2 ± 0.7 | 3.8 ± 0.5* | -26.9% |
Data from graded exercise tests in coronary artery disease patients (n=9) [3] [6].
Molecular studies using macromolecular alprenolol-dextran conjugates reveal steric constraints in receptor binding: When separated from dextran by ≤8-atom spacers, receptor binding potency decreased 600-fold versus free alprenolol. This confirms the deep embedding of alprenolol within the OBS and steric limitations for receptor-ligand engagement [9].
Beyond orthosteric blockade, alprenolol stabilizes inactive receptor conformations through allosteric mechanisms. X-ray crystallography (3.1Å resolution) of alprenolol-bound β2AR reveals disruption of a conserved water-mediated hydrogen bonding network involving Glu122³.⁴¹, Val206⁵.⁴⁵, and Ser207⁵.⁴⁶ in transmembrane helices 3 and 5. Alprenolol's primary amine displaces this water molecule, stabilizing TM5 in an inactive conformation [4] [10].
The binding pocket for allosteric modulators like AS408 (identified via alprenolol co-crystallization) overlaps with alprenolol's membrane-proximal regions. Key interactions include:
Table 3: Allosteric Sites Modulating Alprenolol Pharmacology
Allosteric Site Location | Key Residues | Functional Impact | Ligand Examples |
---|---|---|---|
TM3-TM5 Membrane Interface | E122³.⁴¹, V206⁵.⁴⁵, S207⁵.⁴⁶ | Stabilizes inactive state; prolongs residence time | AS408, BRAC1 |
Intracellular Loop 2 (ICL2) | ICL2-TM3/TM4 junction | Enhances β-arrestin recruitment | Cmpd-6 |
Metastable Binding Site (MBS)* | Extracellular vestibule | Facilitates orthosteric binding kinetics | Bivalent ligands |
MBS serves as transient docking site during ligand entry [4] [7] [10].
Bitopic ligands exploiting metastable binding sites (MBS) demonstrate alprenolol's allosteric potential: Homobivalent ligands bridging alprenolol's OBS and an MBS in β2AR exhibit >4-fold increased residence time versus monomeric alprenolol. Molecular dynamics simulations confirm MBS engagement precedes OBS docking, suggesting allosteric pathways modulate alprenolol's binding kinetics [10].
Alprenolol also influences β-arrestin recruitment via allosteric mechanisms. In β1AR-expressing cells, alprenolol competitively inhibits catecholamine-induced β-arrestin recruitment (IC₅₀ = 48nM), while PAMs like Cmpd-6 enhance its affinity for β-arrestin conformations. This highlights the interplay between orthosteric and allosteric sites in modulating biased signaling [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7